Lower Standard Molar Enthalpy of Formation in Condensed Phase Compared to 2-Positional Isomer
Ethyl thiophene-3-acetate exhibits a lower standard molar enthalpy of formation in the liquid phase (-ΔfHm°(l) = 358.9 ± 2.2 kJ·mol⁻¹) compared to its 2-positional isomer ethyl 2-thiopheneacetate (361.8 ± 2.3 kJ·mol⁻¹), a statistically significant difference of 2.9 kJ·mol⁻¹ at T = 298.15 K . This difference indicates that the 3-isomer is thermodynamically more stable in the condensed phase than the 2-isomer.
| Evidence Dimension | Standard molar enthalpy of formation in liquid phase, -ΔfHm°(l) (kJ·mol⁻¹) |
|---|---|
| Target Compound Data | 358.9 ± 2.2 |
| Comparator Or Baseline | Ethyl 2-thiopheneacetate: 361.8 ± 2.3 |
| Quantified Difference | 2.9 kJ·mol⁻¹ lower (more stable) |
| Conditions | T = 298.15 K, p° = 0.1 MPa, rotating bomb combustion calorimetry |
Why This Matters
Lower enthalpy of formation implies potentially greater thermal stability and lower exothermic risk during storage or in reaction calorimetry, which is a key selection criterion for process chemistry scale-up.
- [1] Ribeiro da Silva, M. A. V.; Santos, A. F. L. O. M. Calorimetric study of methyl and ethyl 2-thiophenecarboxylates and ethyl 2- and 3-thiopheneacetates. J. Chem. Thermodyn. 2009, 41, 926-931. View Source
